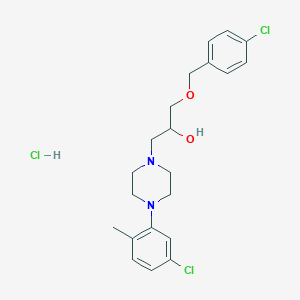

![molecular formula C20H16N6O4 B2838488 N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide CAS No. 863018-23-9](/img/structure/B2838488.png)

N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

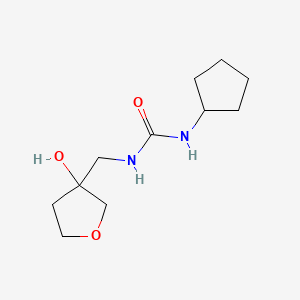

The compound appears to contain several functional groups, including a benzodioxol group, a triazolopyrimidinone group, and an acetamide group. These groups are common in many pharmaceuticals and could suggest a variety of potential uses .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely complex. The benzodioxol group is a fused ring system, and the triazolopyrimidinone group contains multiple nitrogen atoms, which could contribute to a variety of potential chemical properties .Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. The presence of the acetamide group suggests it could participate in hydrolysis reactions, and the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetamide group could increase its solubility in water, while the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación

Structure-Activity Relationships in Drug Design

Research on related compounds has shown that structural modifications can significantly impact biological activity, stability, and metabolic profiles. For example, investigations into various 6,5-heterocycles as alternatives to benzothiazole rings in phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors highlighted the importance of heterocyclic ring systems in improving metabolic stability and in vitro potency, which could be relevant to the optimization of N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide for enhanced drug efficacy and safety (Stec et al., 2011).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, such as thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as building blocks, demonstrates the versatility of heterocyclic chemistry in creating diverse and biologically active molecules. This type of synthetic methodology could potentially be applied to the synthesis of this compound and its analogs for the development of new therapeutic agents (Janardhan et al., 2014).

Dual Inhibitors in Cancer Therapy

The design and synthesis of dual inhibitors targeting dihydrofolate reductase (DHFR) and thymidylate synthase (TS) using pyrrolo[2,3-d]pyrimidine scaffolds illustrate the potential of multifunctional molecules in cancer therapy. This compound could be explored for similar dual-inhibitory activities against relevant cancer targets, contributing to the development of more effective anticancer drugs (Gangjee et al., 2005).

Anticancer and Anti-inflammatory Activities

The design and evaluation of benzothiazole, pyrimidine, and piperazine derivatives for anticancer and anti-inflammatory activities highlight the therapeutic potential of compounds containing these moieties. By incorporating similar structural features, this compound could be assessed for its efficacy in treating cancer and inflammation-related conditions (Ghule et al., 2013).

Kinase Inhibition for Cancer Treatment

Research on N-benzyl substituted acetamide derivatives as Src kinase inhibitors indicates the potential of such compounds in cancer treatment. The structure-activity relationship studies of these compounds, particularly their thiazole analogs, provide insights into designing potent kinase inhibitors, which could be relevant for the development of this compound as a cancer therapeutic (Fallah-Tafti et al., 2011).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation.

Mode of Action

Based on the structural similarity to other compounds, it can be inferred that it might interact with its target proteins, possibly inhibiting their function and leading to changes in cellular processes .

Biochemical Pathways

If the compound does indeed inhibit cdk2, it would affect the cell cycle, particularly the transition from g1 phase to s phase .

Result of Action

Compounds with similar structures have been reported to exhibit anticancer activity . If this compound acts similarly, it could potentially inhibit the proliferation of cancer cells.

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O4/c27-17(22-14-6-7-15-16(8-14)30-12-29-15)10-25-11-21-19-18(20(25)28)23-24-26(19)9-13-4-2-1-3-5-13/h1-8,11H,9-10,12H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNUURJBPWQKSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

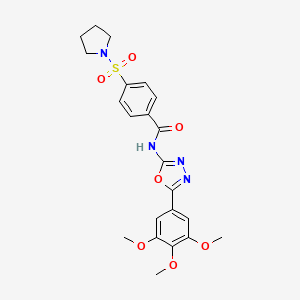

![[5-(Iodomethyl)oxolan-3-yl]methanol](/img/structure/B2838415.png)

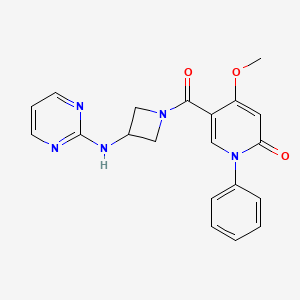

![1-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2838417.png)

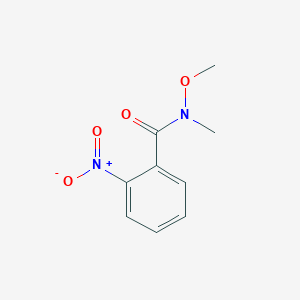

![N-[2-(4-Methylpiperidin-1-yl)ethyl]-N-[(1-methylpyrrol-3-yl)methyl]prop-2-enamide](/img/structure/B2838419.png)

![4-ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide](/img/structure/B2838420.png)

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2838421.png)

![N-(1-cyanobutyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2838424.png)

![8-(4-methoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2838425.png)